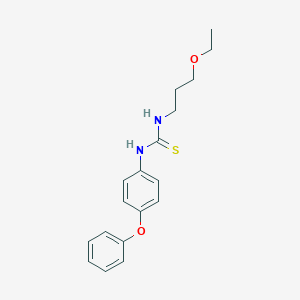
1-(3-Ethoxypropyl)-3-(4-phenoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethoxypropyl)-3-(4-phenoxyphenyl)thiourea, commonly known as EPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. EPTU is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
作用机制
The exact mechanism of action of EPTU is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. EPTU has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling and proliferation. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
EPTU has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to modulate the activity of various enzymes and receptors in the body, including protein kinase C and GABA receptors.
实验室实验的优点和局限性
One of the main advantages of using EPTU in laboratory experiments is its relatively low cost and ease of synthesis. EPTU is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the main limitations of using EPTU in lab experiments is its potential toxicity. While EPTU has been shown to be relatively safe at low concentrations, higher concentrations can be toxic to cells and animals.
未来方向
There are several potential future directions for research on EPTU. One area of interest is the development of EPTU-based drugs for the treatment of cancer and other diseases. Another area of interest is the elucidation of the exact mechanism of action of EPTU, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to better understand the potential toxic effects of EPTU and to identify ways to mitigate these effects in laboratory experiments.
合成方法
The synthesis of EPTU involves the reaction of 4-phenoxyaniline with ethyl 3-bromopropionate in the presence of potassium carbonate. The resulting intermediate is then treated with thiourea to yield EPTU. The overall process is relatively straightforward and can be carried out using standard laboratory equipment.
科学研究应用
EPTU has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, EPTU has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. In neurobiology, EPTU has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In immunology, EPTU has been shown to enhance the immune response in animal models.
属性
产品名称 |
1-(3-Ethoxypropyl)-3-(4-phenoxyphenyl)thiourea |
|---|---|
分子式 |
C18H22N2O2S |
分子量 |
330.4 g/mol |
IUPAC 名称 |
1-(3-ethoxypropyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C18H22N2O2S/c1-2-21-14-6-13-19-18(23)20-15-9-11-17(12-10-15)22-16-7-4-3-5-8-16/h3-5,7-12H,2,6,13-14H2,1H3,(H2,19,20,23) |
InChI 键 |
MRCSANLSFHHSFM-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
规范 SMILES |
CCOCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)
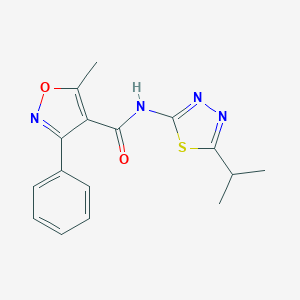
![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)
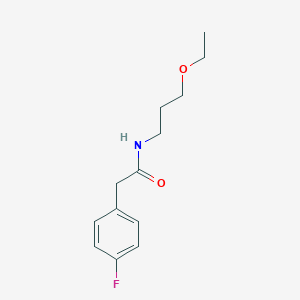
![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)
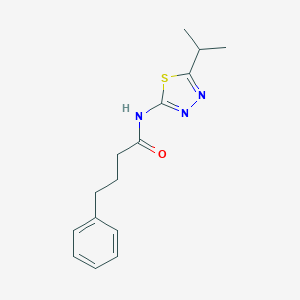
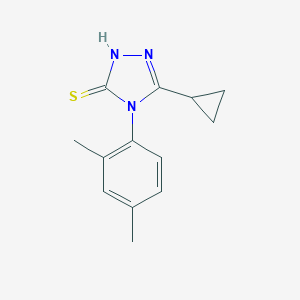
![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)